molecular formula C23H38N4 B10883085 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine

1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine

Cat. No.: B10883085
M. Wt: 370.6 g/mol
InChI Key: MDWXRFSMYLSSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine is a complex organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a bipiperidine structure, which is further substituted with an ethylpiperazine moiety. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through the cyclization of appropriate diamine precursors under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bipiperidine core.

    Attachment of the Ethylpiperazine Moiety: The final step involves the reaction of the intermediate with 4-ethylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-Benzyl-4-(4-methylpiperazin-1-yl)-1,4’-bipiperidine
  • 1-Benzyl-4-(4-phenylpiperazin-1-yl)-1,4’-bipiperidine
  • 1-Benzyl-4-(4-isopropylpiperazin-1-yl)-1,4’-bipiperidine

Comparison: 1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs, this compound may exhibit different binding affinities, metabolic stability, and biological activities, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H38N4

Molecular Weight

370.6 g/mol

IUPAC Name

1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-4-ethylpiperazine

InChI

InChI=1S/C23H38N4/c1-2-24-16-18-27(19-17-24)23-10-14-26(15-11-23)22-8-12-25(13-9-22)20-21-6-4-3-5-7-21/h3-7,22-23H,2,8-20H2,1H3

InChI Key

MDWXRFSMYLSSEY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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